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dihydrochloride

Cat. No.: B147040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Hydrazinopyridine Dihydrochloride,

a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its versatile

reactivity makes it a valuable building block in the development of novel therapeutics,

particularly in the realm of oncology.

Physicochemical Properties and Safety Information
2-Hydrazinopyridine, also known as 2-pyridylhydrazine, is the precursor to its more stable

dihydrochloride salt. The dihydrochloride form is often preferred in pharmaceutical synthesis

due to its enhanced stability and handling characteristics.
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Property Value Reference

Chemical Formula C₅H₇N₃ · 2HCl [1]

Molecular Weight 182.06 g/mol [1]

Appearance White to light beige solid [2]

Melting Point 214-215 °C [2]

Solubility Soluble in water [2]

Safety Information: 2-Hydrazinopyridine and its salts should be handled with care in a well-

ventilated area, using appropriate personal protective equipment (PPE), including gloves and

safety glasses. It is classified as an irritant, causing skin and serious eye irritation, and may

cause respiratory irritation.

Synthesis of 2-Hydrazinopyridine and its
Dihydrochloride Salt
The synthesis of 2-hydrazinopyridine is most commonly achieved through the nucleophilic

substitution of a leaving group at the 2-position of the pyridine ring with hydrazine. The resulting

free base can then be converted to the dihydrochloride salt. Several methods have been

reported, with the choice of starting material and reaction conditions influencing yield and

purity.

Synthesis from 2-Chloropyridine
This is the most widely reported method, involving the reaction of 2-chloropyridine with

hydrazine hydrate. The reaction can be performed under various conditions, from traditional

batch processing to more modern flow chemistry.

Experimental Protocol (Batch Synthesis):

To a solution of hydrazine hydrate (200 mL, 10 volumes) is added 2-chloropyridine (20 g,

0.176 mol, 1 equivalent).

The reaction mixture is stirred at 100 °C for 48 hours.
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Reaction progress is monitored by thin-layer chromatography (TLC) using an 8:2 mixture of

ethyl acetate and methanol as the eluent.

Upon complete consumption of the starting material, the reaction mixture is cooled and

diluted with water (200 mL).

The product is extracted with ethyl acetate (5 x 500 mL).

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and

concentrated under reduced pressure to yield 2-hydrazinopyridine as a red oil (15.0 g, 78%

yield).[2][3]

Experimental Protocol (Flow Reactor - Large Scale):

A solution of 200 kg of 2-chloropyridine in 200 kg of butan-1-ol is prepared in a raw material

tank.

A separate tank is charged with 110 kg of 80% hydrazine hydrate.

The two solutions are pumped into a microchannel reactor at controlled flow rates (0.0375

L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).

The reaction temperature is maintained at 100 °C.

After a residence time of 100 seconds in the reactor, the output stream is collected.

The product is isolated by solid-liquid separation after cooling, yielding 185 kg of 2-

hydrazinopyridine (95.8% yield) with a purity of 99%.[3]

Synthesis from 2-Bromopyridine
2-Bromopyridine can also serve as a starting material, often with improved yields compared to

2-chloropyridine, although it is a more expensive reagent.[4] The general reaction principle is

similar to that of 2-chloropyridine, involving nucleophilic substitution with hydrazine hydrate.

Experimental Protocol:
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A detailed, specific protocol for the synthesis from 2-bromopyridine with high yield is suggested

in the literature, involving the straightforward reaction with hydrazine hydrate, similar to the 2-

chloropyridine method.[4] For a high-yielding synthesis of 2-bromopyridine itself, one method

involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine,

followed by treatment with sodium nitrite.[5]

Synthesis from 2-Aminopyridine
An alternative route involves the diazotization of 2-aminopyridine to form a diazonium salt,

which is then reduced to 2-hydrazinopyridine.

Experimental Protocol Outline:

Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) in the presence of a

strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -5 °C) to form the

corresponding diazonium salt.[4]

Reduction: The resulting diazonium salt is then reduced to 2-hydrazinopyridine. A common

method for this reduction is the use of a palladium on carbon (Pd/C) catalyst under a

hydrogen atmosphere in a solvent such as methanol.[4]

Synthesis of 2-Hydrazinopyridine Dihydrochloride
The free base of 2-hydrazinopyridine can be converted to its dihydrochloride salt by treatment

with hydrochloric acid.

Experimental Protocol:

Dissolve the crude 2-hydrazinopyridine in a suitable solvent.

Add a stoichiometric amount of concentrated hydrochloric acid.

The dihydrochloride salt will precipitate out of the solution.

The precipitate can be collected by filtration, washed with a cold solvent, and dried.

Recrystallization from aqueous HCl can be performed for further purification.[2]
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Comparative Synthesis Data
Starting
Material

Reagents Conditions Yield Purity Reference

2-

Chloropyridin

e

Hydrazine

hydrate

Batch, 100

°C, 48 h
78% Not specified [2][3]

2-

Chloropyridin

e

Hydrazine

hydrate,

butan-1-ol

Flow reactor,

100 °C, 100 s
95.8% 99% [3]

2,3-

Dichloropyridi

ne

Hydrazine

hydrate,

ethanol

Reflux, 8 h 95% 99% (HPLC) [6]

2,3-

Dichloropyridi

ne

Hydrazine

hydrate,

ethanol/meth

anol

Reflux, 4 h 97% 99% (HPLC) [6]

2,3-

Dichloropyridi

ne

Hydrazine

hydrate,

DMAC

Reflux, 6 h 98% 99% (HPLC) [6]

Application in Pharmaceutical Synthesis: The Case
of AT7519, a CDK Inhibitor
2-Hydrazinopyridine is a crucial precursor for the synthesis of various heterocyclic compounds

with significant biological activity. A prominent example is its use in the synthesis of pyrazole-

based kinase inhibitors. The multi-cyclin-dependent kinase (CDK) inhibitor, AT7519, serves as

an excellent case study.

AT7519, with the chemical name N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-

carboxamide, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and

CDK9.[7][8] Its mechanism of action involves the inhibition of cell cycle progression and

transcription, leading to apoptosis in cancer cells.
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Synthetic Pathway to Pyrazole-Based Kinase Inhibitors
The synthesis of pyrazole-containing compounds from 2-hydrazinopyridine derivatives typically

involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. This

reaction forms the pyrazole ring, which is a key pharmacophore in many kinase inhibitors.

General Synthesis of Pyrazole Ring from 2-Hydrazinopyridine

2-Hydrazinopyridine
Derivative

Condensation
Reaction

1,3-Dicarbonyl
Compound

Pyrazole-substituted
Pyridine

Click to download full resolution via product page

Caption: General synthesis of a pyrazole ring from a 2-hydrazinopyridine derivative.

While a direct, detailed synthesis of AT7519 starting from 2-hydrazinopyridine is not readily

available in a single public-domain document, the structural components strongly suggest its

role as a key starting material for the pyrazole core. The synthesis would involve the formation

of a pyrazole ring from a 2-hydrazinopyridine derivative, followed by functionalization at the

appropriate positions to introduce the 2,6-dichlorobenzoylamino and N-(4-

piperidinyl)carboxamide moieties.

Mechanism of Action of AT7519: Inhibition of Cell Cycle
and Transcription
AT7519 exerts its anti-cancer effects by targeting two fundamental cellular processes: cell cycle

progression and transcription.

Cell Cycle Inhibition:
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The cell cycle is tightly regulated by CDKs and their cyclin partners. AT7519 inhibits

CDK1/Cyclin B and CDK2/Cyclin E/A complexes, which are crucial for the G2/M and G1/S

transitions, respectively. This inhibition leads to cell cycle arrest.[7][9]

AT7519-mediated Cell Cycle Inhibition
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Caption: Inhibition of cell cycle progression by AT7519.

Transcription Inhibition:

AT7519 also potently inhibits CDK9, a component of the positive transcription elongation factor

b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA

polymerase II, a critical step for the transition from transcription initiation to productive

elongation. By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA polymerase II,

leading to a global shutdown of transcription of short-lived mRNAs, including those encoding

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.benchchem.com/product/b147040?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


anti-apoptotic proteins like Mcl-1.[9][10] This transcriptional repression is a key driver of

apoptosis in cancer cells.

AT7519-mediated Transcription Inhibition
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Caption: Inhibition of transcription by AT7519 leading to apoptosis.

Conclusion
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2-Hydrazinopyridine dihydrochloride is a versatile and valuable intermediate in

pharmaceutical synthesis. Its accessibility through various synthetic routes and its utility in

constructing complex heterocyclic scaffolds, such as those found in potent kinase inhibitors,

underscore its importance in modern drug discovery. A thorough understanding of its synthesis,

properties, and reactivity is essential for researchers and scientists working to develop the next

generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Hydrazinopyridine Dihydrochloride: A Comprehensive
Technical Guide for Pharmaceutical Intermediate Synthesis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b147040#2-hydrazinopyridine-
dihydrochloride-for-pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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